2-(1,5-Naphthyridin-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,5-naphthyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-4-8-3-6-11-9-2-1-5-12-10(8)9/h1-3,5-6,13H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMBGMFKGILLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822663-61-5 | |
| Record name | 2-(1,5-naphthyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles of 2 1,5 Naphthyridin 4 Yl Ethanol and 1,5 Naphthyridine Scaffolds
Electrophilic Substitution Reactions on the Naphthyridine Ring
Electrophilic substitution reactions on the 1,5-naphthyridine (B1222797) ring primarily involve the nitrogen lone pair electrons attacking an electrophile. nih.gov
N-Alkylation, N-Acylation, and N-Tosylation
The nitrogen atoms in the 1,5-naphthyridine ring act as nucleophiles and can react with a variety of electrophiles. nih.govmdpi.com This reactivity allows for the introduction of various functional groups onto the nitrogen atoms.
N-Alkylation: 1,5-Naphthyridines readily react with alkyl halides to form N-alkylsubstituted derivatives. nih.gov For example, the reaction with 2-bromoethanol (B42945) in the presence of a base like cesium carbonate yields the corresponding N-alkylated product. nih.gov Similarly, dihydro- or tetrahydro nih.govthieme-connect.comnaphthyridines are frequently N-alkylated using alkyl halides or through reductive alkylation. mdpi.com For instance, methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govthieme-connect.comnaphthyridine-6-carboxylate can be synthesized by the N-alkylation of the corresponding ester with iodoethane (B44018) in DMSO. mdpi.com Another example is the reductive methylation of 2,3,9,13b-tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govthieme-connect.comnaphthyridine using formaldehyde (B43269) and sodium cyanoborohydride. nih.gov
N-Acylation: The nitrogen atoms can also undergo acylation. While specific examples for 2-(1,5-Naphthyridin-4-yl)ethanol are not detailed, the general reactivity of the 1,5-naphthyridine nucleus suggests its feasibility. The acid hydrolysis of N-acyl-2,2-dimethylaziridines can lead to different products depending on the reaction conditions, including oxazolines and amidoalcohols. ias.ac.in
N-Tosylation: N-tosylation is another important functionalization reaction. For instance, 2-amino alcohols can be converted to N-tosyl aziridines in a one-pot procedure. nih.gov The reactivity of the N1 nitrogen of tetrahydro-1,5-naphthyridines with tosyl halides is a known transformation. nih.govmdpi.com
| Reagent Category | Specific Reagent | Product Type | Reference |
| Alkyl Halide | 2-Bromoethanol | N-Alkylated 1,5-Naphthyridine | nih.gov |
| Alkyl Halide | Iodoethane | N-Alkylated Tetrahydroindolo nih.govthieme-connect.comnaphthyridine | mdpi.com |
| Aldehyde/Reducing Agent | Formaldehyde/Sodium Cyanoborohydride | N-Methylated Tetrahydrobenzo nih.govthieme-connect.comnaphthyridine | nih.gov |
| Tosyl Halide | Tosyl Chloride | N-Tosyl Tetrahydro-1,5-naphthyridine | nih.govmdpi.com |
Halogenation and Other Electrophilic Functionalizations
Halogenation of the 1,5-naphthyridine ring can occur at carbon atoms, often leading to valuable intermediates for further reactions. nih.gov
Bromination: Bromination of 1,5-naphthyridine with bromine in acetic acid is a method used to introduce bromine atoms onto the ring. nih.govmdpi.com
Chlorination: The conversion of carbonyl groups in 1,5-naphthyridinones to chloro groups is a common and important reaction. This is typically achieved using phosphoryl chloride (POCl₃) or phosphorus pentachloride. nih.gov For instance, 4-hydroxy-1,5-naphthyridine can be directly halogenated to afford 4-chloro-1,5-naphthyridine (B1297630). nih.gov Similarly, 1,5-naphthyridine bromide derivatives can be prepared by refluxing the corresponding hydroxy derivatives with phosphorus tribromide. nih.gov The presence of peracids can facilitate the chlorination of 1,5-naphthyridine derivatives through the initial formation of mono N-oxide derivatives. nih.govmdpi.com
Fluorination: Diazotization followed by fluorodediazoniation is a method for the regioselective introduction of fluorine into the aromatic ring. nih.gov
Nitration: Nitration of benzonaphthyridines using a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene (B151609) ring. mdpi.com
| Reaction Type | Reagent(s) | Substrate Type | Product Type | Reference |
| Bromination | Bromine, Acetic Acid | 1,5-Naphthyridine | Bromo-1,5-naphthyridine | nih.govmdpi.com |
| Chlorination | POCl₃ or PCl₅ | 1,5-Naphthyridinone | Chloro-1,5-naphthyridine | nih.gov |
| Chlorination | POCl₃ | 4-Hydroxy-1,5-naphthyridine | 4-Chloro-1,5-naphthyridine | nih.gov |
| Bromination | PBr₃ | Hydroxy-1,5-naphthyridine | Bromo-1,5-naphthyridine | nih.gov |
| Nitration | HNO₃/H₂SO₄ | Benzonaphthyridine | Nitrobenzonaphthyridine | mdpi.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a key method for functionalizing the 1,5-naphthyridine ring, particularly by displacing good leaving groups like halogens. nih.gov
The functionalization at the C-4 position of the 1,5-naphthyridine heterocycle can be achieved through indirect amination. This involves a deprotometalation-iodolysis sequence to create an intermediate that can then react with various amines to yield 4-amino substituted 1,5-naphthyridines. nih.gov For example, 4-chloro-1,5-naphthyridine can be converted to 4-amino-1,5-naphthyridine derivatives by reaction with amines. nih.gov Triflate and tosyl groups can also be displaced by nucleophilic amines to produce functionalized 1,5-naphthyridine compounds. nih.gov
Furthermore, 1,5-naphthyridines containing a diphenylphosphoryl group have been synthesized via a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable precursor, followed by oxidation. nih.gov
Oxidation Reactions of the Naphthyridine System
The 1,5-naphthyridine system can undergo various oxidation reactions.
Aromatization: Tetrahydro- and decahydro-1,5-naphthyridines can be oxidized to their aromatic 1,5-naphthyridine counterparts. nih.gov This can be achieved at high temperatures using reagents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic methods. nih.gov For instance, an acceptorless dehydrogenation of a tetrahydro-1,5-naphthyridine can be accomplished using visible-light photoredox catalysis in combination with cobalt catalysis at room temperature. nih.govmdpi.com Homogeneous catalysis with iridium complexes has also been employed for the perdehydrogenation of bicyclic N-heterocycles. nih.govmdpi.com
N-Oxidation: 1,5-Naphthyridines can be converted to their corresponding N-oxides. nih.gov These N-oxides are valuable intermediates for subsequent electrophilic and nucleophilic addition reactions at the 2- and 4-positions. nih.gov A chemoselective method for the synthesis of 1,5-naphthyridine N-oxides utilizes a monooxygenase enzyme expressed in Escherichia coli. mdpi.com
Reduction Reactions of the Naphthyridine System
Reduction reactions of the 1,5-naphthyridine system are also well-documented. A common transformation is the reduction of naphthyridinones to naphthyridines, which involves converting a carbonyl group to a methylene (B1212753) group. nih.gov For example, tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govthieme-connect.comnaphthyridin-9(2H)-one hydrochloride can be reduced to the corresponding methylene compound using lithium aluminum hydride (LiAlH₄). nih.gov
Cross-Coupling Reactions and Metalation
Cross-coupling reactions and metalation are powerful tools for the functionalization of the 1,5-naphthyridine scaffold.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are widely used to synthesize substituted 1,5-naphthyridines. nih.govnih.gov For example, a Stille cross-coupling reaction between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin has been used to construct the 1,5-naphthyridine ring. nih.gov The Suzuki cross-coupling of a bromo-fluoro-methoxy nih.govthieme-connect.comnaphthyridine with a pyridine-boroxin derivative is another example. nih.gov Heck reactions followed by cyclization also provide a route to 1,5-naphthyridines. nih.gov
Metalation: The regioselective metalation of the 1,5-naphthyridine core using metalated 2,2,6,6-tetramethylpiperidyl (TMP) bases allows for functionalization at specific positions. thieme-connect.com Depending on the metal-TMP base used (e.g., with zinc, magnesium, or lithium), monofunctionalization at the 4-position or difunctionalization at the 4,8-positions can be achieved. thieme-connect.com The 2-position can also be functionalized by the addition of BF₃·OEt₂. thieme-connect.com The use of TMPLi allows for C8 functionalization. thieme-connect.com
| Reaction Type | Key Reagents/Catalysts | Substrate Type | Product Type | Reference |
| Stille Coupling | Pd Catalyst, Organotin Reagent | Halogenated Naphthyridine | Substituted Naphthyridine | nih.gov |
| Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | Halogenated Naphthyridine | Aryl/Alkenyl Naphthyridine | nih.gov |
| Heck Reaction | Pd Catalyst, Alkene | Halogenated Naphthyridine | Alkenyl Naphthyridine | nih.gov |
| Metalation | TMP-Metal Bases (Zn, Mg, Li) | 1,5-Naphthyridine | Functionalized Naphthyridine | thieme-connect.com |
Reactions Involving the Ethanol (B145695) Side Chain of this compound
The ethanol side chain of this compound offers a versatile platform for chemical modifications, primarily centered around the reactivity of the terminal hydroxyl group and, to a lesser extent, the ethylene (B1197577) linker. The reactivity of this side chain is influenced by the electronic properties of the 1,5-naphthyridine core. The general reactivity pattern of 1,5-naphthyridines shows similarities to quinolines, allowing for a range of transformations. nih.govdigitallibrary.co.in
Hydroxyl Group Derivatizations and Transformations
The primary alcohol functionality of the ethanol side chain is amenable to a variety of common transformations, including esterification, etherification, oxidation, and replacement with other functional groups. While specific literature on this compound is limited, the reactivity can be inferred from general principles of alcohol chemistry and studies on related heterocyclic compounds.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.ukmedcraveonline.com This reaction is typically catalyzed by an acid or promoted by a coupling agent. The formation of esters can be a valuable strategy for modifying the physicochemical properties of the parent compound.
Table 1: Representative Esterification Reactions of Alcohols
| Reactant | Reagent | Product | Conditions |
|---|---|---|---|
| R-OH | R'-COOH | R-OC(O)R' | Acid catalyst, heat |
| R-OH | R'-COCl | R-OC(O)R' | Base (e.g., pyridine) |
Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation: As a primary alcohol, the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, 2-(1,5-naphthyridin-4-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will lead to the formation of the corresponding carboxylic acid, 2-(1,5-Naphthyridin-4-yl)acetic acid. The existence of commercial suppliers for 2-(1,5-Naphthyridin-4-yl)acetic acid suggests that this transformation is well-established.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(1,5-Naphthyridin-4-yl)acetaldehyde |
Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield 2-(1,5-naphthyridin-4-yl)ethyl tosylate. This tosylate is a versatile intermediate for introducing other functional groups.
Furthermore, the hydroxyl group can be directly replaced by a halogen. A common method for this transformation is the use of thionyl chloride (SOCl₂) to produce the corresponding chloro derivative, 2-chloroethyl-1,5-naphthyridine.
Computational and Theoretical Investigations of 1,5 Naphthyridine Systems
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. uni.luarxiv.org DFT calculations have been applied to the 1,5-naphthyridine (B1222797) system to understand its fundamental characteristics. researchgate.net
Proton affinity (PA) is a measure of a molecule's basicity in the gas phase, while ionization energy (IE) quantifies the energy required to remove an electron. arxiv.org For polycyclic aromatic nitrogen heterocycles (PANHs) like 1,5-naphthyridine, DFT calculations have been employed to determine these values. researchgate.net In the 1,5-naphthyridine structure, the presence of two nitrogen atoms and the resulting charge delocalization influences its proton affinity. This delocalization tends to weaken the mutual effects of the nitrogen atoms, leading to a decrease in proton affinities compared to related monocyclic or other bicyclic aromatic amines. researchgate.net The study of ionization energies provides insights into the electron-donating capabilities of these molecules, a critical factor in their potential applications in electronics and as antioxidants. nih.gov
Table 1: Theoretical Proton Affinities and Ionization Energies for Selected Nitrogen Heterocycles (Note: This table is illustrative and based on general findings for PANHs. Specific values for 2-(1,5-Naphthyridin-4-yl)ethanol are not available.)
| Compound | Proton Affinity (kJ/mol) | Ionization Energy (eV) |
|---|---|---|
| Pyridine (B92270) | ~924 | ~9.26 |
| Quinoline (B57606) | ~940 | ~8.62 |
| Isoquinoline | ~945 | ~8.54 |
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. DFT calculations have been used to compute the polarizabilities of 1,5-naphthyridine. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netnih.gov NBO analysis on the 1,5-naphthyridine system provides a detailed picture of the bonding and electronic structure. researchgate.neted.ac.uk It allows for the quantification of donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. ed.ac.uk For instance, NBO analysis can reveal the hybridization of atomic orbitals and the nature of the bonds, such as the formation of σ and π bonds within the aromatic rings. ed.ac.uk
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. sigmaaldrich.com A smaller HOMO-LUMO gap generally implies higher reactivity. libretexts.org
For 1,5-naphthyridine derivatives, the HOMO-LUMO gap can be tuned by the introduction of different functional groups. libretexts.org Fused 1,5-naphthyridine systems have been studied, and it was found that their redox properties and HOMO-LUMO gaps are influenced by their structure. For example, a reduced dimer of a 1,5-naphthyridine-fused porphyrin was found to have a high HOMO energy and a relatively large HOMO-LUMO gap compared to its oxidized form. unizin.orgyoutube.com
Table 2: Illustrative HOMO-LUMO Gaps for Aromatic Heterocycles (Note: This table provides general comparative data. Specific values for this compound are not available.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyridine | -6.8 | -0.5 | 6.3 |
| Quinoline | -6.2 | -1.1 | 5.1 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. For systems involving 1,5-naphthyridine derivatives, MD simulations can be used to investigate their interactions with other molecules, such as solvents or biological macromolecules. For example, first-principles molecular dynamics (FPMD) simulations have been used to study the behavior of 1,5-naphthyridine-2,6-diol, revealing that N-H interactions can lead to proton transfer processes. researchgate.net MD simulations are also valuable for understanding the solvation of molecules and how the solvent structure, such as the hydrogen-bonding network in ethanol-water mixtures, can influence molecular interactions. arxiv.orgunizin.org
Studies on Tautomerism and Isomerism
Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic chemistry. For substituted 1,5-naphthyridines, such as those with hydroxyl or amino groups, different tautomeric forms can exist. For instance, 4-hydroxy-1,5-naphthyridine can exist in equilibrium with its 1,5-naphthyridin-4(1H)-one tautomer. Theoretical studies, often employing DFT, are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. The solvent can also play a significant role in favoring one tautomer over another.
Molecular Recognition and Hydrogen Bonding Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, with hydrogen bonding being a primary driver. The nitrogen atoms in the 1,5-naphthyridine ring act as hydrogen bond acceptors. Theoretical studies have been conducted to predict and understand the hydrogen bonding capabilities of 1,5-naphthyridine. researchgate.net It has been shown that the hydrogen bonding basicity of the nitrogen in 1,5-naphthyridine is lower than that in quinoline and isoquinoline. researchgate.net This is an important consideration in the design of molecules for biological applications, where hydrogen bonding plays a critical role in ligand-receptor interactions. The ethanol (B145695) group in this compound can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (the oxygen atom), adding further complexity and potential for specific intermolecular interactions.
Aromaticity and Quantum Chemical Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. rsc.org These methods can quantify concepts like aromaticity and provide a suite of descriptors that correlate with a molecule's stability, reactivity, and potential for intermolecular interactions.
The aromaticity of the 1,5-naphthyridine ring system is a key determinant of its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These calculations confirm the aromatic character of the 1,5-naphthyridine core, which contributes to its planarity and thermal stability.
A review of theoretical studies on 1,5-naphthyridines highlights the use of quantum chemical calculations to determine properties like proton affinities and polarizabilities. nih.gov For instance, static quantum chemical calculations and first-principles molecular dynamics simulations of 1,5-naphthyridine-2,6-diol have shown that N-H interactions are strong enough to induce proton transfer. mdpi.com
Furthermore, in silico screening of compound libraries, including naphthyridine derivatives, often relies on the calculation of various quantum chemical descriptors. researchgate.net These can include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are crucial for predicting a molecule's reactivity and electronic transitions.
Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions.
Non-linear Optical Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. rsc.org The NLO response of a molecule is governed by its hyperpolarizability, a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of novel organic molecules. nih.gov Studies on other aza-aromatic systems, such as 2,7-naphthyridine (B1199556) derivatives, have demonstrated the utility of these calculations. rsc.org In these studies, researchers have calculated key NLO parameters, including the first-order hyperpolarizability (β). rsc.org
For a molecule like "this compound," the 1,5-naphthyridine core can act as a π-system. The introduction of substituents can create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are attached to the π-system, which can significantly enhance the NLO response. The ethanol group at the 4-position would act as a weak electron-donating group.
Key parameters calculated in such studies include:
| Parameter | Description | Relevance to NLO Properties |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A large ground-state dipole moment can contribute to a significant NLO response. |
| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | A prerequisite for hyperpolarizability. |
| First-order Hyperpolarizability (β) | The second-order NLO response, crucial for effects like second-harmonic generation. | A key indicator of a molecule's potential as an NLO material. |
This table is illustrative of the types of data generated in NLO computational studies.
DFT calculations on pyridine derivatives have shown that substitutions can lead to large hyperpolarizability values, suggesting their potential as NLO materials. journaleras.com Similar computational investigations on "this compound" would be necessary to fully elucidate its NLO potential. These calculations would involve optimizing the molecular geometry and then computing the electronic properties, including the hyperpolarizability, to predict its performance in NLO applications.
Advanced Academic Applications of 1,5 Naphthyridine Derivatives and Scaffolds in Chemical Research
Role in Synthetic Organic Chemistry as Privileged Scaffolds
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological receptors, making them valuable starting points for drug discovery and materials science. The 1,5-naphthyridine (B1222797) ring system is recognized as one such scaffold due to its rigid, planar structure and the presence of two nitrogen atoms, which can participate in hydrogen bonding and metal coordination. mdpi.comencyclopedia.pub These heterocycles are of significant interest because they form the core of many compounds with a wide range of biological activities and applications in materials science. nih.govnih.gov
Scaffolds for Construction of Complex Heterocyclic Systems
The 1,5-naphthyridine framework serves as a foundational structure for the synthesis of more elaborate molecules. mdpi.comencyclopedia.pub While specific literature on the direct use of 2-(1,5-Naphthyridin-4-yl)ethanol as a building block is limited, the presence of the reactive primary alcohol functional group makes it an exceptionally versatile intermediate. This hydroxyl group can be readily converted into other functional groups or used as a handle for attaching other molecular fragments through reactions such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
The synthesis of the core 1,5-naphthyridine ring itself is often achieved through established methods like the Skraup or Friedländer reactions, which construct the bicyclic system from simpler pyridine (B92270) precursors. mdpi.comnih.govnih.gov Once formed, halogenated derivatives, such as 4-chloro-1,5-naphthyridine (B1297630), become key intermediates. nih.gov These halo-naphthyridines are susceptible to nucleophilic substitution, allowing for the introduction of various side chains, including the 2-hydroxyethyl group of the title compound. nih.gov For instance, the N-alkylation of 1,5-naphthyridinones with 2-bromoethanol (B42945) has been demonstrated as a method to introduce the ethanol (B145695) moiety, showcasing its utility in building more complex structures. nih.gov The modification of side chains on the 1,5-naphthyridine ring is a common strategy to create diverse chemical libraries for various applications. mdpi.com
Development of Novel Functional Materials
The unique electronic and photophysical properties of the 1,5-naphthyridine core have led to its incorporation into a variety of advanced functional materials. nih.gov Derivatives of this scaffold have shown promise in optoelectronics and as components in sensors and solar cells. nih.gov
1,5-Naphthyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). nih.gov Their rigid structure and tunable electronic properties are advantageous for creating stable and efficient light-emitting materials. nih.gov Both metallated and non-metallated 1,5-naphthyridine compounds are of interest, with some fused 1,5-naphthyridine derivatives showing specific OLED properties. nih.govnih.gov Europium(III) complexes incorporating functionalized naphthyridine ligands have been reported to be highly photoluminescent, which is a key characteristic for OLED applications. nih.gov
A significant application of 1,5-naphthyridine derivatives is in the field of organic electronics, particularly as n-type semiconductors for organic field-effect transistors (OFETs). rsc.org Researchers have successfully synthesized and characterized novel n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core. rsc.orgresearchgate.net These materials are designed to facilitate electron transport, a property less common in organic materials compared to hole transport (p-type).
One such derivative, NTDT-DCV, which features a thiophene (B33073) bridging group, exhibited notable performance in an OFET device. rsc.org Its properties are summarized in the table below.
| Property | Value | Reference |
| Compound | NTDT-DCV | rsc.org |
| Device Type | Organic Thin-Film Transistor (OTFT) | rsc.org |
| Semiconductor Type | n-type | rsc.org |
| Maximum Electron Mobility (μe) | 0.14 cm² V⁻¹ s⁻¹ | rsc.org |
| On/Off Current Ratio (Ion/Ioff) | >10⁵ | researchgate.net |
The high electron mobility was attributed to the molecule's planar structure and the formation of well-ordered thin films. rsc.org Another series of bis-lactam derivatives based on the 1,5-naphthyridine-2,6-dione structure has also been applied in OFETs, demonstrating the versatility of this scaffold in creating organic semiconductors. researchgate.net
The application of 1,5-naphthyridine derivatives extends to the development of chemical sensors and components for solar cells. nih.gov The nitrogen atoms in the ring system can interact with analytes, and the chromophoric nature of the scaffold can be exploited to produce a detectable signal, such as a change in fluorescence. For example, a fused indeno[2,1-c] rsc.orgacs.orgnaphthyridine-7-one derivative has been effectively used as an optical DNA biosensor. nih.govresearchgate.net
Applications in Coordination Chemistry and Metal Complex Formation
1,5-Naphthyridines are excellent ligands in coordination chemistry due to their two nitrogen donor atoms. mdpi.comnih.gov The compound this compound is well-suited to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms (N1 and N5). For geometric reasons, the two nitrogen atoms of the 1,5-naphthyridine scaffold cannot bind to the same metal atom, which makes them effective as bridging ligands to construct dinuclear or polynuclear complexes. nih.govacs.org
The 1,5-naphthyridine unit has been used to create a variety of bidentate and tridentate ligands through synthetic methods like Stille coupling and Friedländer condensation. acs.orgbohrium.com These ligands readily form stable complexes with a range of transition metals, including ruthenium, rhodium, palladium, zirconium, and chromium. mdpi.comnih.gov For example, heteroleptic Ru(II) complexes have been prepared using 1,5-naphthyridine-based ligands, and their electrochemical properties were studied to evaluate the degree of communication between metal centers in dinuclear systems. mdpi.comacs.org The ethanol group on this compound would likely enhance the solubility of its metal complexes in polar solvents and provides a site for further functionalization of the complex.
Ligand Design and Chelation Properties
The 1,5-naphthyridine core is an exceptional building block for constructing ligands for metal complexes. nih.govnih.gov Its structure features two nitrogen donor atoms (N1 and N5) which, for geometric reasons, are typically unable to bind to the same metal center simultaneously. This characteristic makes the 1,5-naphthyridine scaffold an excellent bridging ligand, capable of linking two different metal centers, orienting them away from each other in a manner similar to pyrazine (B50134). acs.org Depending on the coordination environment, 1,5-naphthyridines can act as either monometallic or bimetallic ligands. nih.gov
The specific compound, This compound , possesses the inherent bidentate potential of the naphthyridine nitrogens. Furthermore, the presence of the ethanol substituent at the C4 position introduces a hydroxyl (-OH) group, which can act as an additional coordination site. This raises the possibility of the molecule functioning as a tridentate ligand, potentially chelating a single metal ion through the N1 nitrogen, the N5 nitrogen, and the oxygen of the hydroxyl group, depending on the steric and electronic requirements of the metal center.
Research has demonstrated the elaboration of the 1,5-naphthyridine molecule into a variety of bidentate and tridentate ligands through synthetic methodologies like Stille coupling and Friedländer condensation. acs.orgacs.org These strategies allow for the functionalization of the core, leading to complex polypyridine ligands that have been successfully incorporated into Ruthenium(II) complexes. acs.orgacs.org
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes containing the 1,5-naphthyridine scaffold have been investigated, particularly in the context of dinuclear Ruthenium(II) complexes where the naphthyridine acts as a bridging linker. acs.org In these systems, the electrochemical behavior provides insight into the degree of electronic communication between the two metal centers. acs.orgacs.org
Studies on complexes of the type [(tpy)Ru(L)Ru(tpy)]4+ and [(bpy-d8)2Ru(L)Ru(bpy-d8)2]4+, where L is a 1,5-naphthyridine-based bridging ligand, reveal distinct redox events. acs.orgacs.org
Oxidation: The oxidation process involves the removal of an electron from a metal-based d-orbital. For dinuclear complexes bridged by 1,5-naphthyridine derivatives, this potential is relatively consistent, falling within a narrow range of +1.31 to +1.40 V. acs.org
Reduction: Reduction involves the addition of an electron to a ligand π*-orbital and is therefore more sensitive to the specific structure of the ligand. acs.org
The degree of communication between the metal centers in these dinuclear complexes can be quantified by the comproportionation constant (Kc). This value is derived from the difference in the redox potentials of the two metal centers. Compared to the well-studied pyrazine linker, electronic communication across the 1,5-naphthyridine bridge appears to be somewhat less efficient. acs.orgacs.org
Medicinal Chemistry Research Applications (Excluding Clinical Human Trials)
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds explored for various therapeutic applications.
Enzyme Inhibitor Research (e.g., Topoisomerases, Kinases)
Derivatives of the 1,5-naphthyridine core have been the focus of extensive research into the development of enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes.
The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway and a significant therapeutic target. nih.gov
Medicinal chemistry campaigns have successfully identified 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5. nih.gov Through the optimization of an initial screening hit, novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives were developed. The structure-activity relationship (SAR) studies revealed that the 1,5-naphthyridine core acts as a hinge-binder within the ATP-binding site of the ALK5 enzyme. The X-ray crystal structure of a potent inhibitor in complex with human ALK5 confirmed this binding mode, showing the N1 nitrogen of the naphthyridine ring forming a crucial hydrogen bond with the amide backbone of a hinge residue. nih.gov Substitutions at various positions on the naphthyridine ring were explored to optimize potency and selectivity.
Table 1: ALK5 Inhibition by Representative 1,5-Naphthyridine Derivatives Data sourced from a study on novel ALK5 inhibitors. nih.gov
| Compound | Structure | ALK5 IC₅₀ (nM) | Cellular Assay pIC₅₀ |
| Hit Compound | 4-(4-aminothiazol-2-yl)-1,5-naphthyridine | 110 | 6.2 |
| Compound 15 | 2-{[4-(1,5-naphthyridin-4-yl)-1,3-thiazol-2-yl]amino}ethanol | 6 | 7.3 |
| Compound 19 | 4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | 4 | 7.7 |
This table is for illustrative purposes to show the effect of substitutions on the 1,5-naphthyridine core on ALK5 inhibitory activity.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is another protein kinase that has attracted significant attention as a therapeutic target, particularly for neurodegenerative diseases and diabetes. nih.govnih.gov The development of selective DYRK1A inhibitors is an active area of research.
The 1,5-naphthyridine scaffold has been identified as a viable core for the development of DYRK1A inhibitors. A synthetic strategy involving a one-step nucleophilic aromatic substitution (SNAr) reaction has been employed to introduce a variety of amine substituents at the C4-position of the 1,5-naphthyridine ring, yielding a library of potential inhibitors. nih.gov This highlights the importance of functionalization at the C4-position, the same position occupied by the ethanol group in This compound , for targeting this specific kinase. While many different heterocyclic scaffolds have been investigated for DYRK1A inhibition, the amenability of the 1,5-naphthyridine core to substitution at this key position makes it a relevant framework for further exploration. nih.govnih.gov
Malaria remains a major global health challenge, and the development of new antimalarial agents is critical to combat drug resistance. Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) has been validated as a key drug target for malaria. nih.govmalariaworld.orgacs.org
A significant medicinal chemistry program has focused on 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of PfPI4K. nih.govnih.gov Starting from a hit compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box, extensive structure-activity relationship (SAR) studies were conducted. acs.orgnih.gov These investigations led to the development of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov
The research revealed that this class of compounds can possess a dual mode of action, inhibiting not only PfPI4K but also the parasite's hemozoin formation pathway, which is essential for detoxifying heme derived from host hemoglobin. nih.govmalariaworld.orgacs.org The SAR exploration focused on modifying substituents at the C2 and C8 positions of the 1,5-naphthyridine core to improve potency, selectivity against human kinases, and pharmacokinetic properties. acs.org
Table 2: In Vitro Activity of Representative 2,8-Disubstituted-1,5-Naphthyridine Derivatives Against Malaria Data sourced from studies on 1,5-naphthyridine-based PfPI4K inhibitors. nih.govacs.org
| Compound | R² Substituent | R⁸ Substituent | PvPI4K IC₅₀ (nM) | P. falciparum (NF54) Growth IC₅₀ (nM) |
| Lead 1 | 3-pyridyl | 4-(trifluoromethyl)phenylamino | 11 | 12 |
| Analog A | 3-pyridyl | 1-methyl-4-piperidylamino | 16 | 17 |
| Analog B | 6-(trifluoromethyl)-3-pyridyl | 1-methyl-4-piperidylamino | 3 | 12 |
| Analog C | 6-(morpholinomethyl)-3-pyridyl | 1-methyl-4-piperidylamino | 3 | 7 |
This table illustrates the SAR of the 2,8-disubstituted-1,5-naphthyridine series. The core structure is a 1,5-naphthyridine. R² and R⁸ refer to substituents at the C2 and C8 positions, respectively.
The successful optimization of this series has led to the identification of preclinical candidates with in vivo efficacy in a humanized mouse model of malaria, demonstrating the therapeutic potential of the 1,5-naphthyridine scaffold in addressing infectious diseases. nih.govnih.gov
Extensive Research Reveals No Specific Data for "this compound" in Advanced Academic Applications
The search encompassed multiple areas of chemical and biomedical research, including its potential role in inhibiting hemozoin formation, its activity as a PDK-1 anticancer target, its in vitro antiproliferative and cytotoxic effects on various cell lines (A549, SKOV3, HL-60, HeLa), its antimicrobial and antiparasitic properties (including antileishmanial, antimalarial, antibacterial, and antifungal), its potential as an anti-inflammatory agent, its function as a modulator of biological pathways such as neurokinin NK1-receptors, bromodomains, and proteasome inhibitors, and any investigations into its molecular mechanism of action.
While the broader class of 1,5-naphthyridine derivatives has been a subject of significant scientific inquiry for various therapeutic applications, the specific derivative, "this compound," does not appear to have been a focus of published research in these particular advanced fields. Consequently, no data tables or detailed research findings for this specific compound can be provided as per the requested article structure.
It is important to note that the absence of published data does not definitively mean that "this compound" is inactive in these areas, but rather that such specific investigations have not been reported in the accessible scientific literature. Future research may yet explore the potential of this particular compound.
Lack of Specific Research Data Prevents Comprehensive Analysis of this compound as an Organic Hydrogen Carrier
A thorough investigation into the scientific literature reveals a significant gap in experimental research specifically detailing the role of the chemical compound This compound as an organic hydrogen carrier. While the broader class of 1,5-naphthyridine derivatives has been identified as a promising scaffold for hydrogen storage applications due to favorable theoretical thermodynamics, specific studies on the catalytic dehydrogenation and hydrogen release from this compound are not publicly available. This absence of dedicated research prevents a detailed analysis and the creation of data-driven content as per the requested article outline.
Theoretical studies on related N-heterocyclic compounds suggest that the introduction of a nitrogen atom into a carbocyclic framework can lower the enthalpy of dehydrogenation, making the hydrogen release process more energetically favorable. For instance, high-level ab initio quantum chemistry calculations have indicated that the dehydrogenation of perhydro-1,5-naphthyridines to their aromatic counterparts is a thermodynamically favored process, hinting at the potential for high hydrogen storage capacities within this class of compounds. Some derivatives have even been observed to undergo spontaneous dehydrogenation.
The functionalization of the 1,5-naphthyridine core, particularly with alcohol groups like the ethanol substituent in the target compound, is a critical area for investigation. The alcohol moiety provides a potential site for catalytic dehydrogenation to release hydrogen, conceptually similar to the well-studied dehydrogenation of other alcohols for hydrogen production. However, without specific experimental studies on this compound, key parameters such as the optimal catalysts, reaction conditions (temperature and pressure), hydrogen yield, and the kinetics of the hydrogen release remain unknown.
General research into liquid organic hydrogen carriers (LOHCs) has explored a variety of N-heterocycles, such as derivatives of carbazole (B46965) and indole. For example, studies on the dehydrogenation of 2,3-dimethylindole (B146702) have provided detailed kinetic data and identified reaction intermediates, showcasing the type of in-depth analysis that is currently missing for this compound. nih.govrsc.org
Due to the lack of specific research findings and experimental data for this compound in the context of organic hydrogen carriers, it is not possible to construct the detailed research findings and data tables required for the "" article. Further experimental investigation into this specific compound is necessary to elucidate its potential and performance as a viable organic hydrogen carrier.
Structure Activity Relationship Sar Studies of 1,5 Naphthyridine Derivatives
Impact of Substituent Patterns on Biological Activities
The biological activity of 1,5-naphthyridine (B1222797) derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine core. nih.gov The iterative process of modifying these substituents and evaluating the resulting changes in activity is a cornerstone of drug discovery. drugdesign.org
Research has shown that even minor alterations to the substitution pattern can lead to significant changes in biological efficacy. For instance, in a series of novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold, substitutions at the C-2 and C-7 positions were found to be critical for optimal antibacterial activity and spectrum. nih.gov Specifically, an alkoxy group (like methoxy) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, were identified as preferred substituents. nih.gov Conversely, substitutions on other carbons of the naphthyridine ring generally resulted in a detrimental effect on activity. nih.gov
The following table summarizes the impact of various substituents on the antibacterial activity of 1,5-naphthyridine analogs:
| Compound | C-2 Substituent | C-7 Substituent | Antibacterial Activity |
| Analog 1 | Methoxy | Halogen | Preferred |
| Analog 2 | Cyano | Hydroxyl | Preferred |
| Analog 3 | Other | Other | Detrimental |
This table is a generalized representation based on findings from SAR studies of 1,5-naphthyridine based NBTIs. nih.gov
Furthermore, studies on 1,6-naphthyridine-2(1H)-ones have demonstrated that the substitution pattern is a key determinant of their biological application, with different patterns favoring use in either cardiovascular diseases or as antitumor agents. semanticscholar.org While this finding pertains to a different isomer, it highlights the general principle that substituent placement is a critical factor in the SAR of naphthyridines.
Correlation of Molecular Structure with Receptor Binding and Enzyme Inhibition
The molecular structure of 1,5-naphthyridine derivatives directly correlates with their ability to bind to specific biological receptors and inhibit the activity of enzymes. This interaction is often the basis of their therapeutic effects.
A notable example is the identification of 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.gov Optimization of a screening hit led to compounds that inhibited ALK5 autophosphorylation with high potency. nih.gov The X-ray crystal structure of one such derivative in complex with human ALK5 confirmed the binding mode that had been predicted by docking studies, providing a clear structural basis for its inhibitory activity. nih.gov
The table below illustrates the inhibitory activity of selected 1,5-naphthyridine derivatives against ALK5:
| Compound | ALK5 Autophosphorylation IC50 (nM) |
| 15 | 6 |
| 19 | 4 |
Data from a study on 1,5-naphthyridine derivatives as TGF-β type I receptor inhibitors. nih.gov
The binding affinity of these compounds is influenced by various physicochemical properties, including electronic, hydrophobic, and steric parameters. nih.gov For instance, in a study of tryptamine (B22526) derivatives, a positive correlation was found between the steric volume of substituents and binding affinity at certain serotonin (B10506) and opioid receptors. nih.gov Similarly, for 1,5-naphthyridine derivatives, the specific arrangement of atoms and functional groups dictates the strength and specificity of their interaction with target proteins.
Regioselectivity and its Influence on Biological Outcomes
Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of the synthesis of 1,5-naphthyridine derivatives and has a profound influence on their biological activity. nih.gov The precise placement of substituents on the naphthyridine ring can determine the molecule's ability to interact with its biological target.
For example, the synthesis of 1,5-naphthyridine-based DYRK1A inhibitors involved a one-step SNAr reaction to introduce various amino substituents specifically at the four-position of the naphthyridine core. mdpi.com This regioselective functionalization was crucial for achieving the desired inhibitory activity.
In another instance, the trifluoromethylation of a bioactive compound was achieved with regioselectivity by activating the heteroaromatic rings while sterically hindering the two-position. nih.gov This allowed for the specific introduction of a trifluoromethyl group at a desired position, a modification that can significantly impact a molecule's metabolic stability and biological activity.
Conformational Analysis and its Role in SAR Studies
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, plays a significant role in understanding the SAR of 1,5-naphthyridine derivatives. The three-dimensional shape of a molecule is critical for its interaction with a biological receptor, which itself has a specific three-dimensional structure.
In the case of 2-(1,5-Naphthyridin-4-yl)ethanol, the ethanol (B145695) substituent at the 4-position introduces a degree of conformational flexibility. The rotation around the C-C and C-O bonds of the ethanol side chain can lead to different spatial orientations of the hydroxyl group. This, in turn, can affect the molecule's ability to form hydrogen bonds with a receptor's binding site.
Theoretical studies, such as the use of minimized electrostatic potential as a descriptor to predict hydrogen bond acceptor contributions, can provide insights into the preferred conformations and their potential impact on properties like lipophilicity, which is crucial for drug absorption and distribution. nih.gov While detailed experimental data for this compound is lacking, it can be hypothesized that its biological activity would be dependent on the ability of the ethanol side chain to adopt a conformation that allows for optimal interaction with its biological target.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for 2-(1,5-Naphthyridin-4-yl)ethanol and Analogues
While established methods for the synthesis of the 1,5-naphthyridine (B1222797) skeleton, such as the Skraup and Friedländer reactions, provide a foundational basis, the development of more efficient and versatile strategies for the synthesis of this compound and its derivatives is a primary area for future research. nih.gov Current approaches often involve multi-step sequences, and the introduction of the 4-(2-hydroxyethyl) group can be challenging.
Future synthetic endeavors could focus on the following:
Direct C-H Functionalization: Exploring the direct C-H activation of the 1,5-naphthyridine ring at the C4 position for the introduction of an ethanol (B145695) moiety or its precursors would represent a significant advancement in atom economy and synthetic efficiency.
Cross-Coupling Strategies: The development of novel palladium- or copper-catalyzed cross-coupling reactions could facilitate the direct introduction of a protected ethanol group. For instance, Sonogashira coupling of a 4-halo-1,5-naphthyridine with a protected acetylene, followed by reduction, could offer a modular route to the target compound and its analogues. wikipedia.orglibretexts.orgorganic-chemistry.orgntu.edu.tw
Flow Chemistry and Automation: The use of microreactor technology and automated synthesis platforms could enable rapid optimization of reaction conditions and facilitate the synthesis of a diverse library of this compound analogues for screening purposes.
Biocatalysis: The exploration of enzymatic transformations for the synthesis or modification of the 1,5-naphthyridine core or the ethanol side chain could offer environmentally benign and highly selective synthetic routes.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Functionalization | High atom economy, reduced number of steps | Regioselectivity, catalyst development |
| Advanced Cross-Coupling | Modular, high functional group tolerance | Catalyst cost and stability, precursor availability |
| Flow Chemistry | Rapid optimization, scalability, safety | Initial setup cost, specialized equipment |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
Exploration of Underexplored Reactivity Pathways
The reactivity of the 1,5-naphthyridine nucleus is well-documented, including its propensity for nucleophilic and electrophilic substitution reactions. nih.gov However, the interplay between the reactivity of the heterocyclic core and the pendant ethanol group in this compound remains an area ripe for investigation.
Future research could delve into:
Oxidation of the Ethanol Moiety: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid would provide access to a new range of functionalized 1,5-naphthyridine derivatives with potential applications as synthetic intermediates or biologically active compounds. nih.gov
Esterification and Etherification: The hydroxyl group of the ethanol substituent serves as a handle for further functionalization through esterification and etherification reactions. This would allow for the synthesis of prodrugs or the tuning of physicochemical properties such as solubility and lipophilicity.
Intramolecular Cyclization Reactions: Designing analogues with appropriate substituents on the 1,5-naphthyridine ring could lead to novel intramolecular cyclization reactions involving the ethanol side chain, affording fused heterocyclic systems with unique three-dimensional structures.
Photoredox Catalysis: The application of visible-light photoredox catalysis could unveil novel reactivity patterns for this compound and its derivatives, leading to the formation of complex molecular architectures under mild reaction conditions. nih.gov
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is crucial for its rational design and application. While standard spectroscopic techniques provide valuable information, the application of more advanced methods, in conjunction with computational modeling, can offer deeper insights.
Emerging research avenues include:
Advanced NMR Spectroscopy: The use of two-dimensional and solid-state NMR techniques can provide detailed information about the conformation and intermolecular interactions of this compound in different environments.
Time-Resolved Spectroscopy: Investigating the excited-state dynamics of this compound and its derivatives using time-resolved fluorescence and absorption spectroscopy could be crucial for the development of novel photoactive materials.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict spectroscopic properties, reaction mechanisms, and biological activities of this compound and its analogues, thereby guiding experimental efforts. nih.govresearchgate.net
X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives would provide definitive information about their three-dimensional structures and packing in the solid state. nih.govacs.org
| Technique | Information Gained | Potential Impact |
| Advanced NMR | Conformation, intermolecular interactions | Rational design of receptors and materials |
| Time-Resolved Spectroscopy | Excited-state dynamics, photophysics | Development of OLEDs and sensors |
| Computational Modeling | Electronic structure, reactivity, spectra | Prediction of properties, guiding synthesis |
| X-ray Crystallography | 3D structure, solid-state packing | Understanding structure-property relationships |
Development of New Material Applications
The 1,5-naphthyridine scaffold is a promising building block for advanced materials due to its rigid, planar structure and its electron-deficient nature. chemimpex.com The presence of the ethanol group in this compound offers a convenient point for incorporation into larger material architectures.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): The synthesis of metal complexes or purely organic emitters incorporating the this compound ligand could lead to new materials for energy-efficient displays and lighting. nih.gov
Polymer Chemistry: The hydroxyl group can be used to polymerize or graft this compound onto polymer backbones, leading to the development of novel functional polymers with enhanced thermal stability, conductivity, or photophysical properties. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate N,N-coordination site of the 1,5-naphthyridine ring, combined with the O-donor of the ethanol group, makes this compound an attractive ligand for the construction of coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.
Sensors: The development of fluorescent sensors based on this compound for the detection of metal ions or other analytes is a promising area of research, leveraging the coordinating ability of the naphthyridine core.
Further Investigation into Biological Mechanisms and Target Identification
Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. nih.govmdpi.comnih.govmdpi.com The structural features of this compound make it an interesting scaffold for the development of new therapeutic agents.
Key future directions in this domain include:
Screening for Biological Activity: A systematic evaluation of this compound and a library of its analogues against a broad panel of biological targets is warranted to identify novel therapeutic applications.
Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies will be crucial to understand how they exert their effects at the molecular level. This could involve techniques such as proteomics, genomics, and cellular imaging.
Target Identification and Validation: The identification of the specific protein targets of bioactive this compound analogues is a critical step in the drug discovery process. Techniques such as affinity chromatography and chemical proteomics can be employed for this purpose.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse range of analogues will be essential to establish clear SARs, which will guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Q & A
Basic: What synthetic methods are recommended for preparing 2-(1,5-Naphthyridin-4-yl)ethanol, and how is its purity validated?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a related 1,5-naphthyridine derivative with an ethanol substituent was synthesized by reacting a brominated intermediate (e.g., 2-bromoethanol) with a 1,5-naphthyridine precursor in the presence of a base like triethylamine, as demonstrated in the preparation of similar compounds . Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) to confirm the ethanol group’s attachment at the 4-position of the naphthyridine core.
- High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess purity (>95% is typical for research-grade compounds) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
Basic: How does the hydroxyl group in this compound influence its solubility and reactivity in medicinal chemistry applications?
The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to non-polar 1,5-naphthyridine derivatives. This property is critical for pharmacokinetic optimization in drug development. Reactivity-wise, the hydroxyl can be esterified, etherified, or oxidized to a carbonyl group for further functionalization. For instance, in SB334867 (a related Hcrt-r1 antagonist), the ethanol moiety was replaced with a urea group to enhance receptor binding . Such modifications highlight the ethanol group’s role as a versatile intermediate in structure-activity relationship (SAR) studies .
Advanced: In neuropharmacology, what experimental designs are used to evaluate 1,5-naphthyridine derivatives like this compound in addiction models?
Key methodologies include:
- Reinstatement Paradigms : Rodents are trained to self-administer ethanol or sucrose, followed by extinction (no reward). Test compounds are administered to assess their ability to block cue- or stress-induced reinstatement of drug-seeking behavior. SB334867, a urea derivative of 1,5-naphthyridine, selectively inhibited ethanol-seeking but not sucrose-seeking, demonstrating target specificity .
- Electrophysiological Recordings : To evaluate effects on neuronal circuits (e.g., hypothalamic orexin neurons), brain slices are treated with the compound while monitoring firing rates .
- Microdialysis : Measures extracellular dopamine in reward-related brain regions (e.g., nucleus accumbens) to quantify motivational effects .
Advanced: How can researchers reconcile contradictory data on 1,5-naphthyridine derivatives’ effects across different reward-seeking models?
Discrepancies often arise from methodological variations. For example:
- Stress- vs. Cue-Induced Reinstatement : SB334867 blocked stress-induced alcohol and sucrose seeking in early studies but later showed specificity for ethanol in cue-based models. This suggests divergent neural mechanisms (e.g., hypothalamic vs. amygdala pathways) .
- Dose-Dependency : Lower doses may selectively target Hcrt-r1, while higher doses affect off-target receptors. Rigorous dose-response curves and receptor-binding assays are essential to clarify mechanisms .
- Species Differences : Rat strains (e.g., Long-Evans vs. Wistar) exhibit varying baseline reward sensitivities, requiring strain-specific validation .
Advanced: What structural modifications of this compound enhance selectivity for hypocretin receptor-1 (Hcrt-r1) in addiction therapeutics?
SAR studies on 1,5-naphthyridine derivatives reveal:
- Urea Linkage : Replacing the hydroxyl group with urea (as in SB334867) improves Hcrt-r1 binding by forming hydrogen bonds with residues in the receptor’s active site .
- Substitution Position : The 4-position on the naphthyridine core is critical for receptor interaction. Ethanol substituents at this position may act as a hydrogen-bond donor, but bulkier groups (e.g., benzoxazole-urea) enhance affinity .
- Fluorination : Adding electron-withdrawing groups (e.g., trifluoromethyl) to adjacent positions increases metabolic stability and blood-brain barrier penetration .
Basic: What are the key spectroscopic signatures of this compound in NMR and IR analysis?
- ¹H NMR : A triplet (~δ 3.6–3.8 ppm) for the ethanol CH₂ group, coupled to the hydroxyl proton (δ 1.5–2.0 ppm, broad). Aromatic protons on the naphthyridine ring appear as multiplets between δ 8.0–9.0 ppm .
- IR : A broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) confirm the ethanol moiety. Naphthyridine C=N stretches are observed at ~1600 cm⁻¹ .
Advanced: How do researchers assess the blood-brain barrier (BBB) permeability of 1,5-naphthyridine derivatives like this compound?
- In Silico Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and polar surface area (<90 Ų) to predict passive diffusion .
- In Vitro Models : MDCK cell monolayers measure permeability coefficients (Papp). SB334867 derivatives showed moderate BBB penetration, enabling in vivo efficacy .
- In Vivo Imaging : Radiolabeled compounds (e.g., ¹⁴C or ¹⁸F derivatives) are tracked via PET/SPECT to quantify brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
